H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA
CAS No.:
Cat. No.: VC20425266
Molecular Formula: C37H56F3N9O18
Molecular Weight: 971.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H56F3N9O18 |
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Molecular Weight | 971.9 g/mol |
IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
Standard InChI Key | KECACQNLYDHUJS-ZBMRRKLOSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The peptide H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA is characterized by its high molecular weight and polar backbone. Key properties include:
The TFA counterion enhances solubility in organic solvents, a critical feature for purification and handling. The acetate salt variant (CAS: 106362-32-7) exhibits a lower molecular weight (857.86 g/mol) due to the absence of TFA .
Stereochemical Configuration
The peptide’s sequence—Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr—incorporates L-configured amino acids except for the N-terminal alanine, which retains its natural L-form. The hydroxyl groups on serine and threonine residues contribute to hydrogen bonding, influencing secondary structure formation .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA employs Fmoc-based SPPS, a method favored for its scalability and compatibility with automation . Key steps include:
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Resin Loading: The C-terminal threonine is anchored to a 2-chlorotrityl (2-CT) resin via its carboxyl group .
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Deprotection and Coupling: Sequential Fmoc removal using piperidine enables coupling of protected amino acids. HBTU/HOBt activation ensures efficient amide bond formation, particularly for sterically hindered residues like threonine .
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Side-Chain Protection:
Purification Challenges
The peptide’s three consecutive threonine residues pose synthetic challenges:
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Aspartimide Formation: The Asn-Tyr-Thr sequence risks aspartimide formation, particularly under basic conditions. Trt protection on Asn reduces this risk .
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Hydroxyl Group Reactivity: Unprotected serine and threonine hydroxyls may undergo unintended cyclization or oxidation, necessitating inert atmosphere handling .
Structural and Conformational Analysis
Sequence and Secondary Structure
The peptide’s sequence—Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr—favors polyproline II helices or β-strand conformations due to its high threonine content. Hydration studies suggest that the Thr-Thr-Thr motif stabilizes helical structures via inter-residue hydrogen bonding .
Mass Spectrometry Validation
High-resolution mass spectrometry (HRMS) confirms the molecular weight (971.9 g/mol) and purity (>95%). Discrepancies between theoretical and observed masses often arise from incomplete TFA counterion incorporation or residual protecting groups.
Research Applications
Biochemical Studies
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Receptor Binding Assays: The tyrosine residue enables radioiodination for tracking peptide-receptor interactions.
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Enzyme Substrate Mimetics: The Thr-rich sequence serves as a substrate for kinases or glycosyltransferases in signaling studies .
Material Science
The peptide’s hydroxyl groups facilitate functionalization with polymers or nanoparticles, enabling applications in drug delivery systems .
Synthesis Challenges and Optimizations
Side Reactions and Mitigation
Yield Improvements
Optimizing coupling times for threonine (90–120 minutes) and using excess HOBt (5 eq.) improve yields from 65% to 85% .
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